molecular formula C9H10F2O2 B1415076 (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1315378-60-9

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1415076
CAS No.: 1315378-60-9
M. Wt: 188.17 g/mol
InChI Key: CEEJXRLYYLZRAQ-ZCFIWIBFSA-N
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Description

Basic Structural Framework and Molecular Formula

The molecular structure of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is defined by the molecular formula C₉H₁₀F₂O₂, with a molecular weight of 188.17 grams per mole. The compound features a phenyl ring system substituted at the meta position with a difluoromethoxy group (-OCF₂H), connected to an ethanol moiety bearing the hydroxyl functional group at the chiral carbon center. The absolute configuration designation (1R) indicates the specific spatial arrangement of substituents around the stereogenic carbon according to the Cahn-Ingold-Prelog priority rules.

The fundamental architecture consists of three primary structural components: the aromatic benzene ring providing the core scaffold, the difluoromethoxy substituent contributing significant electronic effects, and the chiral ethanol portion determining the compound's stereochemical identity. The meta positioning of the difluoromethoxy group creates a specific electronic environment that influences both the aromatic system's reactivity and the overall molecular conformation.

Stereochemical Configuration and Chiral Center Analysis

The stereogenic center at the ethanol carbon represents the defining feature for the (1R) absolute configuration. This chiral center exhibits tetrahedral geometry with four distinct substituents: the hydroxyl group, the hydrogen atom, the methyl group, and the substituted phenyl ring. The (1R) designation specifically indicates that when viewed according to standard stereochemical conventions, the priority sequence follows a clockwise arrangement.

The presence of the difluoromethoxy group at the meta position creates an asymmetric electronic environment around the aromatic ring, which can influence the preferred conformations of the ethanol side chain. Unlike compounds with electron-donating substituents, the electron-withdrawing nature of the difluoromethoxy group affects the π-electron density distribution throughout the aromatic system, potentially influencing the rotational barriers around the carbon-carbon bond connecting the ethanol moiety to the phenyl ring.

Properties

IUPAC Name

(1R)-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJXRLYYLZRAQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is a chiral compound notable for its difluoromethoxy substituent, which enhances its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H10F2O2
  • Molecular Weight : 192.18 g/mol
  • Structure : The compound features a chiral center at the ethan-1-ol moiety and a difluoromethoxy group attached to a phenyl ring, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity, modulating various biological pathways. Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially impacting neurotransmitter systems and inflammation pathways.

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Exhibits potential as an inhibitor for enzymes related to metabolic pathways.
Receptor Interaction May interact with neurotransmitter receptors, influencing signaling pathways.
Anticancer Properties Similar compounds have shown activity against various cancer cell lines.
Anti-inflammatory Effects Potential to modulate inflammatory responses through enzyme inhibition.

1. Enzyme Interaction Studies

A study focusing on the enzyme inhibition properties of this compound demonstrated its ability to inhibit glucosylceramide synthase, which is crucial in the metabolism of glycosphingolipids. This inhibition was linked to reduced levels of glucosylceramide in cellular models, suggesting therapeutic potential for conditions like Gaucher disease .

2. Pharmacokinetic Analysis

Research involving pharmacokinetic profiling indicated that the compound exhibits favorable absorption characteristics in vivo. In mouse models, it showed a significant reduction in brain glucosylceramide levels after administration, highlighting its potential effectiveness in treating metabolic disorders .

3. Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development in anticancer therapies.

Comparative Analysis with Related Compounds

Compound Biological Activity Mechanism of Action
This compoundEnzyme inhibition, anticancer propertiesModulates enzyme activity
(R)-1-(4-(trifluoromethoxy)phenyl)ethanolReceptor interaction, potential anti-inflammatoryStereospecific receptor binding
Other difluoromethoxy analogsVariable potency against cancerSimilar mechanisms of action

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures can act as inhibitors for enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Specifically, it may function as a BACE inhibitor, targeting amyloid-beta peptide production, which is crucial in the pathology of Alzheimer's disease .

Case Study: Neurodegenerative Disorders
A study demonstrated that derivatives of this compound exhibited significant activity against amyloid deposits and neurofibrillary tangles associated with Alzheimer's disease. The findings highlighted the compound's potential in modulating BACE activity, which is essential for developing effective treatments for cognitive decline and related disorders .

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex fluorinated compounds. Its reactive hydroxyl group allows for further functionalization, making it valuable in creating new materials with tailored properties.

Table 1: Applications in Organic Synthesis

Application AreaDescription
Building BlockUsed in the synthesis of fluorinated organic compounds
FunctionalizationReactive hydroxyl group enables further modifications
Specialty ChemicalsProduction of materials with unique chemical properties

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its structure allows it to be used in studying enzyme mechanisms and pathways related to various diseases.

Case Study: Enzyme Inhibition
Research has shown that this compound can covalently modify active site residues of certain enzymes, thereby inhibiting their activity. This property is particularly useful in drug discovery processes where enzyme inhibition is a desired outcome .

Material Science Applications

In material science, this compound can be utilized in the development of advanced materials with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceEnhanced
Fluorine ContentSignificant

Comparison with Similar Compounds

Substituent Effects on Physical and Stereochemical Properties

The table below compares (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol with phenyl ethanol derivatives bearing different substituents:

Compound Name Substituent Molecular Weight Stereochemical Purity [α]D²⁰ (c=1, solvent) Key Data Source
This compound 3-OCHF₂ 186.16* Not reported Not reported
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-F 154.17 88% +23.5° (CHCl₃)
(R)-1-(4-Fluorophenyl)ethan-1-ol 4-F 154.17 90% +25.1° (CHCl₃)
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl 170.62 87% +22.8° (CHCl₃)
(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol 5-Cl, 2-F 174.60 Not reported Not reported

*Calculated from precursor molecular weight (C₉H₈F₂O₂: 186.16) + 2 H (reduction of ketone to alcohol).

Key Observations :

  • Stereochemical purity : Fluoro- and chloro-substituted analogs exhibit 85–90% enantiomeric excess (ee) via chiral HPLC. The difluoromethoxy derivative likely follows this trend.
  • Optical rotation : Electron-withdrawing substituents (e.g., -F, -Cl) induce moderate positive optical rotations. The -OCHF₂ group may exhibit similar effects.

Heterocyclic and Functional Group Variations

Compound Name Aromatic System Functional Group Molecular Weight Key Data Source
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol Pyridine -OH, -Cl, -F 175.59
(1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol Benzene + imidazole -OH, -imidazole 188.23

Key Observations :

  • Pyridine derivatives (e.g., ) introduce basic nitrogen, altering solubility and hydrogen-bonding capacity compared to purely phenyl systems.
  • Imidazole-containing analogs () may exhibit enhanced biological activity due to heterocyclic interactions (e.g., enzyme binding).

Preparation Methods

Difluoromethoxy Group Introduction via Nucleophilic Substitution

One prominent method involves starting from a suitably substituted phenol or phenyl precursor, followed by nucleophilic substitution with a difluoromethylating reagent.

Step Reagents & Conditions Description Reference
1 Difluoromethylating reagent (e.g., difluoromethyl iodide or difluoromethyl sulfonium salts), base (e.g., potassium carbonate), solvent (e.g., acetone or DMF) Nucleophilic substitution on phenol or phenolate to introduce the difluoromethoxy group
2 Hydrolysis or reduction steps Conversion of the phenyl derivative into the corresponding ethan-1-ol

This method capitalizes on the nucleophilicity of phenolate ions reacting with electrophilic difluoromethyl sources, leading to the formation of the difluoromethoxy substituent.

Radical Difluoromethylation of Aromatic Precursors

Another approach involves radical chemistry, where difluoromethyl radicals are generated in situ and added to aromatic rings.

Step Reagents & Conditions Description Reference
1 Difluoromethyl radical source (e.g., S-(difluoromethyl)diarylsulfonium salts), radical initiator (e.g., AIBN), solvent (e.g., toluene) Radical addition to aromatic ring, selectively at the para-position
2 Hydrolysis or subsequent functionalization Conversion to the alcohol derivative

This method allows for regioselective functionalization, especially when directed by existing substituents.

Stereoselective Hydroxylation

The stereochemistry at the ethan-1-ol moiety is crucial, and methods such as asymmetric reduction or chiral auxiliary-mediated hydrolysis are employed.

Step Reagents & Conditions Description Reference
1 Asymmetric reduction (e.g., chiral catalysts like CBS catalyst) Reduction of ketone intermediates to the (1R)-alcohol
2 Purification and stereochemical verification Ensuring enantiomeric purity

Research Findings and Data

Recent research demonstrates the efficiency of these methods:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol with high enantiomeric purity?

  • Answer : Two primary strategies are used:

  • Enzymatic Resolution : As demonstrated in the synthesis of similar chiral alcohols, (±)-precursors are acetylated using lipases (e.g., Candida antarctica lipase B) to selectively esterify the (1R)-enantiomer, followed by hydrolysis to isolate the desired product .
  • Asymmetric Catalysis : Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) can induce enantioselective reduction of ketone precursors (e.g., 3-(difluoromethoxy)acetophenone) using borane or hydrogen .
  • Key Metrics : Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the difluoromethoxy group (δ ~6.2 ppm, t, J = 53 Hz for CHF₂O) and chiral center (δ ~4.8 ppm, q, J = 6.5 Hz for CH(OH)) .
  • ¹⁹F NMR : Distinct singlets for -OCF₂H (δ ~-120 to -122 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀F₂O₂) with <2 ppm error .
  • Optical Rotation : [α]D²⁰ values (e.g., +15° to +25°) validate enantiopurity .

Q. How does the difluoromethoxy substituent affect the compound’s solubility and reactivity compared to non-fluorinated analogs?

  • Answer :

  • Solubility : The -OCF₂H group enhances lipophilicity (logP ~1.5–2.0), reducing water solubility but improving organic solvent compatibility (e.g., DCM, THF) .
  • Reactivity : The electron-withdrawing -OCF₂H group deactivates the phenyl ring, reducing electrophilic substitution rates. However, the hydroxyl group remains reactive in esterification or oxidation (e.g., Swern oxidation to ketones) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of this compound?

  • Answer :

  • Low-Temperature Protocols : Perform reductions (e.g., NaBH₄ with chiral ligands) at -20°C to slow racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce acid/base-mediated epimerization .
  • In Situ Monitoring : Use TLC (silica gel, EtOAc/hexanes) to track reaction progress and terminate before side reactions dominate .

Q. What strategies resolve discrepancies between observed and predicted NMR chemical shifts for this compound?

  • Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict shifts and assign stereochemistry by matching experimental data .
  • Solvent Effects : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) using databases like NIST Chemistry WebBook .
  • Dynamic Effects : Investigate conformational flexibility (e.g., hindered rotation of -OCF₂H) via variable-temperature NMR .

Q. What safety protocols are critical when handling intermediates in the synthesis of difluoromethoxy-containing compounds?

  • Answer :

  • Hazard Assessment : Evaluate risks of reagents (e.g., sodium 2-chloro-2,2-difluoroacetate: corrosive, releases HF upon hydrolysis) using tools from ACS Hazard Assessment Guidelines .
  • Gas Evolution Management : Use oil bubblers to control CO₂ release during carboxylate decompositions (e.g., cesium carbonate in DMF) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory .

Data Contradiction and Analysis

Q. How should researchers address conflicting enantiomeric excess (ee) values reported in literature for similar compounds?

  • Answer :

  • Method Validation : Cross-validate ee using orthogonal techniques (e.g., chiral HPLC vs. optical rotation) .
  • Batch Analysis : Test multiple synthetic batches to identify reproducibility issues (e.g., catalyst degradation) .
  • Literature Review : Compare solvent systems and column types (e.g., Chiralpak AD-H vs. OD-H) that may bias ee measurements .

Q. What experimental design flaws could lead to inconsistent biological activity data for this compound?

  • Answer :

  • Sample Degradation : Stabilize solutions with antioxidants (e.g., BHT) or cold storage (-20°C) to prevent hydroxyl group oxidation .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., ketone derivatives) that may interfere with assays .
  • Positive Controls : Include reference compounds (e.g., non-fluorinated analogs) to benchmark activity .

Methodological Resources

  • Synthetic Protocols : Adapted from enzymatic resolutions and asymmetric reductions .
  • Analytical Standards : Reference NMR data from NIST and HRMS libraries .
  • Safety Guidelines : Follow ACS hazard assessment frameworks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

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